molecular formula C9H8BNO2 B1330735 Isoquinoline-5-boronic acid CAS No. 371766-08-4

Isoquinoline-5-boronic acid

Cat. No. B1330735
CAS RN: 371766-08-4
M. Wt: 172.98 g/mol
InChI Key: XKEYHBLSCGBBGU-UHFFFAOYSA-N
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Description

Isoquinoline-5-boronic acid is a type of boronic acid derivative . It is a part of the Thermo Scientific Chemicals product portfolio . It is used as a reactant for the preparation of selective steroid-11β-hydroxylase (CYP11B1) inhibitors for treatment of cortisol-dependent diseases, preparation of tetrabutylammonium trifluoroborates, and preparation of heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors .


Chemical Reactions Analysis

Isoquinoline-5-boronic acid can participate in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . It can also undergo protodeboronation, a process where the boron moiety is removed .


Physical And Chemical Properties Analysis

Isoquinoline-5-boronic acid is a solid compound . It has been observed that the solubility of boronic acid-containing compounds can be increased by adding monosaccharides to the aqueous solutions .

Scientific Research Applications

Organocatalysis

Isoquinoline-5-boronic acid can be used as a catalyst in the direct nucleophilic and electrophilic activation of alcohols . The boronic acid acts as a mild Lewis acid, activating a wide variety of alcohols towards subsequent transformations under mild and selective conditions .

Synthesis of Borinic Acid Derivatives

Isoquinoline-5-boronic acid can be used in the synthesis of borinic acid derivatives . Borinic acids are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

Preparation of Selective Steroid-11β-Hydroxylase (CYP11B1) Inhibitors

Isoquinoline-5-boronic acid can be used in the preparation of selective steroid-11β-hydroxylase (CYP11B1) inhibitors for the treatment of cortisol dependent diseases .

Preparation of Tetrabutylammonium Trifluoroborates

Isoquinoline-5-boronic acid can be used in the preparation of tetrabutylammonium trifluoroborates . These compounds are useful in various chemical reactions due to their stability and reactivity.

Preparation of Heteroaryl Substituted Tetrahydropyrroloijquinolinone Derivatives

Isoquinoline-5-boronic acid can be used in the preparation of heteroaryl substituted tetrahydropyrroloijquinolinone derivatives . These compounds are potential aldosterone synthase inhibitors.

Isocyanide-based Multicomponent Reactions (IMCRs)

Isoquinoline-5-boronic acid can be used in isocyanide-based multicomponent reactions (IMCRs) . IMCRs are useful to access a drug-like chemical space and many marketed or experimental drugs .

Safety and Hazards

Isoquinoline-5-boronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Isoquinoline-5-boronic acid has potential applications in the synthesis of various pharmaceuticals. For example, it can be used in the preparation of selective steroid-11β-hydroxylase (CYP11B1) inhibitors for the treatment of cortisol-dependent diseases . It can also be used in the preparation of tetrabutylammonium trifluoroborates and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors .

Mechanism of Action

Target of Action

Isoquinoline-5-boronic acid is a boronic acid derivative of isoquinoline . It is primarily used as a reactant in the preparation of selective steroid-11β-hydroxylase (CYP11B1) inhibitors for the treatment of cortisol-dependent diseases . This suggests that the primary target of Isoquinoline-5-boronic acid is the enzyme CYP11B1, which plays a crucial role in the biosynthesis of cortisol .

Mode of Action

Boronic acids, in general, are known to undergo reversible covalent exchange with hydroxy-containing substrates . This property allows them to activate a wide variety of alcohols towards subsequent transformations under mild and selective conditions . In the context of Isoquinoline-5-boronic acid, it is likely that it interacts with its targets (such as CYP11B1) in a similar manner.

Biochemical Pathways

Given its role in the preparation of cyp11b1 inhibitors , it can be inferred that it may affect the cortisol biosynthesis pathway. CYP11B1 is a key enzyme in this pathway, catalyzing the conversion of 11-deoxycortisol to cortisol . By inhibiting CYP11B1, Isoquinoline-5-boronic acid could potentially reduce cortisol production, thereby affecting the overall cortisol biosynthesis pathway.

Result of Action

The molecular and cellular effects of Isoquinoline-5-boronic acid’s action are likely related to its role in the preparation of CYP11B1 inhibitors . By inhibiting CYP11B1, it could potentially reduce the production of cortisol, a hormone that plays a crucial role in the body’s response to stress . This could have various downstream effects, depending on the context and the specific conditions of the individual.

Action Environment

Like other boronic acids, it is likely that factors such as ph, temperature, and the presence of other chemical species could potentially affect its reactivity and stability .

properties

IUPAC Name

isoquinolin-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEYHBLSCGBBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CN=CC2=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344783
Record name Isoquinoline-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-5-boronic acid

CAS RN

371766-08-4
Record name Isoquinoline-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline-5-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 2.5 M solution of n-BuLi (1.2 equiv., 3 mmol, 1.2 ml) in 20 ml of freshly distilled THF, cooled to −78° C., was added with a solution of 5-bromoisoquinoline (2.5 mmol, 520 mg) in 5 ml of THF. The resulting mixture was allowed to react at this temperature over 45′. A solution of triisopropylborate (1.2 equiv., 3 mmol, 0.7 ml) was then added and the mixture was stirred at the same temperature for 5′ and then allowed to warm to room temperature and stirred for an additional hour. The mixture was quenched by slow addition of a 5% NaOH solution (30 ml). The aqueous layer was separated and acidified to pH 5/6 by addition of 10% HCl at O° C. Extraction with ethyl acetate, evaporation of the organic phase and crystallisation from diethyl ether gave 250 mg of a white solid. Yield=58%. 1H NMR (d6-DMSO, 200 MHz) δ 7.66 (1H, t, J=7.2 Hz), 8.07 (1H, d, J=5.8 Hz), 8.13 (1H, d, J=8.0 Hz), 8.34 (1H, d), 8.47 (1H, d), 8.50 (2H, bs), 9.29 (1H, s); [M+1] 174.1 (C9H8BNO2 requires 172.98)
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Yield
58%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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